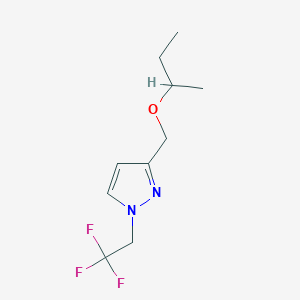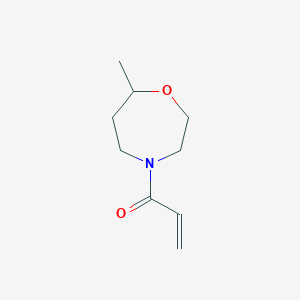
3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butoxymethyl group and a trifluoroethyl group attached to the pyrazole ring. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield 3,5-dimethylpyrazole.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions. For instance, 3,5-dimethylpyrazole can react with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to form 1-(2,2,2-trifluoroethyl)-3,5-dimethylpyrazole.
Attachment of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via alkylation reactions. The reaction of 1-(2,2,2-trifluoroethyl)-3,5-dimethylpyrazole with sec-butyl bromide in the presence of a strong base like sodium hydride can yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or ketone groups, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biomolecules.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various physiological effects. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily, while the sec-butoxymethyl group may influence its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroethyl)-3,5-dimethylpyrazole: Similar in structure but lacks the sec-butoxymethyl group.
3-(sec-Butoxymethyl)-1H-pyrazole: Similar in structure but lacks the trifluoroethyl group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Similar in structure but lacks both the sec-butoxymethyl and additional methyl groups.
Uniqueness
3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both the sec-butoxymethyl and trifluoroethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound valuable for various research applications, including drug discovery and materials science.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-3-8(2)16-6-9-4-5-15(14-9)7-10(11,12)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDUVMWIJXALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)
![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)


